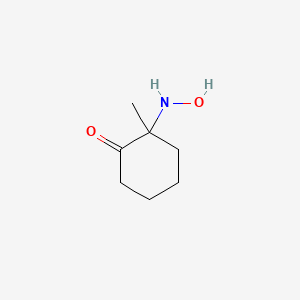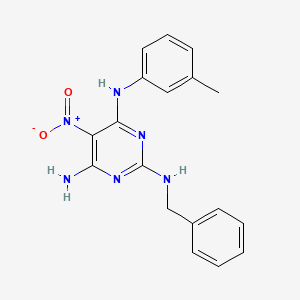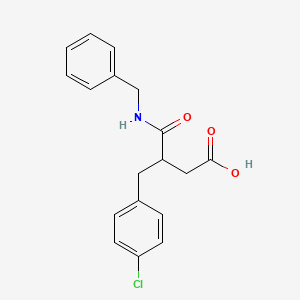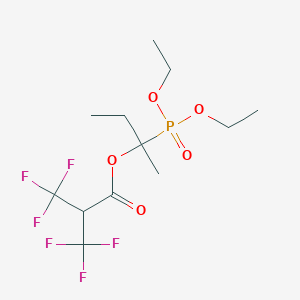
Benzoic acid, 3-(4-morpholylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid is an organic compound that features a morpholine ring attached to a benzoic acid moiety via a diazenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with morpholine. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with morpholine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated, nitrated, or sulfonated products depending on the reagents used.
科学的研究の応用
3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular pathways and enzyme activities. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
3-(Morpholin-4-yl)benzoic acid: Similar structure but lacks the diazenyl linkage.
4-Morpholin-4-yl-piperidine-1-carboxylic acid: Contains a morpholine ring but differs in the overall structure and functional groups.
Uniqueness
3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid is unique due to the presence of the diazenyl linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
3-(morpholin-4-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C11H13N3O3/c15-11(16)9-2-1-3-10(8-9)12-13-14-4-6-17-7-5-14/h1-3,8H,4-7H2,(H,15,16) |
InChIキー |
FJOJMDRFIZQWIZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1N=NC2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153076.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B15153080.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B15153081.png)

![Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B15153084.png)
![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153089.png)

![Propyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153111.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15153118.png)




![2-Oxo-2-[(1-phenylethyl)amino]ethyl [(phenylcarbonyl)sulfanyl]acetate](/img/structure/B15153160.png)
